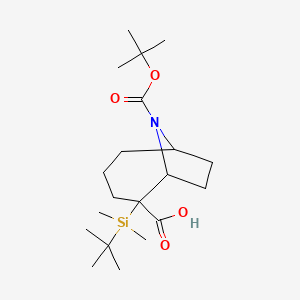
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one is an organic compound that belongs to the class of phenolic ketones This compound is characterized by the presence of a hydroxyphenyl group, an ethylthio group, and a phenyl group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with ethylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Another approach involves the use of Grignard reagents. For instance, the reaction of 2-hydroxyphenylmagnesium bromide with 2-ethylthio-3-phenylpropanone can yield the desired compound. This reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl and ethylthio groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the carbonyl group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and ethylthio groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and influence biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Hydroxyphenyl)ethanone:
2-(2-Hydroxyphenyl)acetic acid: This compound has a similar hydroxyphenyl group but differs in the acetic acid moiety.
Uniqueness
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one is unique due to the presence of both the ethylthio and phenyl groups, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Eigenschaften
| 113093-83-7 | |
Molekularformel |
C17H18O2S |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-ethylsulfanyl-1-(2-hydroxyphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C17H18O2S/c1-2-20-16(12-13-8-4-3-5-9-13)17(19)14-10-6-7-11-15(14)18/h3-11,16,18H,2,12H2,1H3 |
InChI-Schlüssel |
BHYPGTXXVAOIMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)


